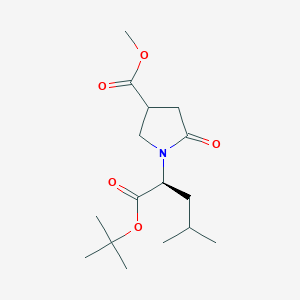
Methyl 1-((S)-1-(tert-butoxy)-4-methyl-1-oxopentan-2-yl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(S)-1-(tert-Butoxy)-4-methyl-1-oxo-2-pentyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butoxy group, a methyl group, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this is through the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. The use of such systems allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(S)-1-(tert-Butoxy)-4-methyl-1-oxo-2-pentyl]-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-[(S)-1-(tert-Butoxy)-4-methyl-1-oxo-2-pentyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-[(S)-1-(tert-Butoxy)-4-methyl-1-oxo-2-pentyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxy group plays a crucial role in stabilizing the molecule and facilitating its interactions with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl-1-methyl-2-propynyl ether: Another compound with a tert-butyl group, used in various chemical transformations.
Uniqueness
Methyl 1-[(S)-1-(tert-Butoxy)-4-methyl-1-oxo-2-pentyl]-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C16H27NO5 |
|---|---|
Molecular Weight |
313.39 g/mol |
IUPAC Name |
methyl 1-[(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopentan-2-yl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H27NO5/c1-10(2)7-12(15(20)22-16(3,4)5)17-9-11(8-13(17)18)14(19)21-6/h10-12H,7-9H2,1-6H3/t11?,12-/m0/s1 |
InChI Key |
IWZRRKWEDZKDQQ-KIYNQFGBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)N1CC(CC1=O)C(=O)OC |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)N1CC(CC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















